Vasopressin Dimer (parallel) (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vasopressin Dimer (parallel) (TFA) is a synthetic parallel dimer of vasopressin, a neuropeptide hormone that plays a crucial role in regulating water retention in the body and blood pressure. Vasopressin acts through four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR . The dimerization of vasopressin is a strategy to modulate its pharmacological properties, potentially enhancing its therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vasopressin Dimer (parallel) (TFA) involves regioselective synthesis and systematic study of parallel, antiparallel, and N- to C-terminal cyclized homo- and heterodimer constructs of vasopressin . The disulfide-linked dimers are synthesized to retain nanomolar potency despite the structural implications of dimerization .
Industrial Production Methods
Industrial production methods for Vasopressin Dimer (parallel) (TFA) are not extensively documented. the compound is typically synthesized in research laboratories under controlled conditions to ensure purity and efficacy .
化学反応の分析
Types of Reactions
Vasopressin Dimer (parallel) (TFA) can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bonds.
Reduction: Breaking of disulfide bonds.
Substitution: Modifications at specific amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for disulfide bond formation and reducing agents for disulfide bond cleavage . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include various dimeric forms of vasopressin, each with distinct pharmacological properties .
科学的研究の応用
Vasopressin Dimer (parallel) (TFA) has several scientific research applications:
作用機序
Vasopressin Dimer (parallel) (TFA) exerts its effects by activating four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR . The dimerization of vasopressin enhances its interaction with these receptors, potentially leading to novel pharmacological profiles . The molecular targets and pathways involved include the modulation of intracellular calcium levels and the activation of various signaling cascades .
類似化合物との比較
Similar Compounds
Oxytocin Dimer: Another neuropeptide dimer with similar structural and functional properties.
Desmopressin: A synthetic analogue of vasopressin with enhanced antidiuretic effects.
Terlipressin: A long-acting vasopressin analogue used in the treatment of variceal bleeding.
Uniqueness
Vasopressin Dimer (parallel) (TFA) is unique due to its parallel dimeric structure, which may confer distinct pharmacological properties compared to other vasopressin analogues . The parallel orientation of the dimer may influence its receptor binding affinity and efficacy .
特性
分子式 |
C94H131F3N30O26S4 |
---|---|
分子量 |
2282.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-dibenzyl-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-148-44-54(94)76(132)114-60(38-50-21-25-52(124)26-22-50)84(140)116-62(36-48-13-5-2-6-14-48)82(138)110-58(28-30-70(96)126)80(136)118-64(40-72(98)128)86(142)120-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)46-150-149-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1 |
InChIキー |
JVVFTLNREBMXRN-SMPGYXRPSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。